2,7-Dimethyl-5,8-dihydronaphthalene-1,4-dione
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Overview
Description
2,7-Dimethyl-5,8-dihydronaphthalene-1,4-dione is an organic compound belonging to the class of naphthoquinones These compounds are characterized by a naphthohydroquinone moiety, which consists of a benzene ring linearly fused to a benzene-1,4-dione (quinone)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-5,8-dihydronaphthalene-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Lewis acids to facilitate the cyclization process. For instance, the reaction of 2,7-dimethyl-1,4-naphthoquinone with suitable reagents under controlled conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethyl-5,8-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .
Scientific Research Applications
2,7-Dimethyl-5,8-dihydronaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and redox reactions.
Medicine: Research has explored its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-5,8-dihydronaphthalene-1,4-dione involves its interaction with various molecular targets and pathways:
Redox Reactions: The compound can undergo redox cycling, which involves the transfer of electrons and can lead to the generation of reactive oxygen species (ROS).
Enzyme Inhibition: It has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Pathways Involved: The compound can influence pathways related to oxidative stress, inflammation, and microbial growth
Comparison with Similar Compounds
2,3-Dimethyl-1,4-dihydronaphthalene-1,4-dione: Similar in structure but differs in the position of methyl groups.
5,8-Dihydro-1,4-naphthalenedione: Lacks the methyl groups present in 2,7-Dimethyl-5,8-dihydronaphthalene-1,4-dione
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields .
Properties
CAS No. |
401892-70-4 |
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Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2,7-dimethyl-5,8-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C12H12O2/c1-7-3-4-9-10(5-7)12(14)8(2)6-11(9)13/h3,6H,4-5H2,1-2H3 |
InChI Key |
MGWSGHKUWRLGKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2=C(C1)C(=O)C(=CC2=O)C |
Origin of Product |
United States |
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